molecular formula C24H25NO2 B560435 transpDMA CAS No. 1360467-27-1

transpDMA

Cat. No. B560435
M. Wt: 359.469
InChI Key: SJRMPIVJJKXQPC-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TranspDMA, also known as 4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine, is a chemical compound with the empirical formula C24H25NO2 . It is a constitutive androstane receptor (CAR) agonist that inhibits FOXO1 and HNF4 driven expression of the gluconeogenesis PEPCK and glucose-6-phosphatase . transpDMA has been shown to reduce blood glucose levels, insulin sensitivity, and weight gain in rats fed a high-fat diet .


Molecular Structure Analysis

The molecular structure of transpDMA is determined by its chemical formula, C24H25NO2 . Various molecular descriptors can be defined for it, such as structural formula and different dimensional QSAR descriptors . The molecular weight of transpDMA is 359.46 .


Physical And Chemical Properties Analysis

TranspDMA is a white to beige powder that is soluble in DMSO . It has a molecular weight of 359.46 and its assay is ≥98% (HPLC) . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.

Scientific Research Applications

transpDMA

transpDMA is a constitutive androstane receptor (CAR) agonist . It has been found to inhibit FOXO1 and HNF4 driven expression of the gluconeogenesis PEPCK and glucose-6-phosphatase . transpDMA reduces blood glucose levels, insulin sensitivity, and weight gain in rats fed a high-fat diet .

properties

IUPAC Name

4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRMPIVJJKXQPC-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

transpDMA

Citations

For This Compound
3
Citations
V Pustylnyak, A Yarushkin, E Kachaylo… - Chemico-biological …, 2011 - Elsevier
… Our results showed that CAR translocation induced by cisTPD, transTPD, transpDMA, transpF and transpNO 2 is accompanied by transcriptional enhancement of CAR target genes …
Number of citations: 7 www.sciencedirect.com
V Pustylnyak, Y Kazakova, A Yarushkin… - Chemico-biological …, 2011 - Elsevier
… PROD activity was found to be significantly increased in the dose range of 5–100 mg/kg body weight of transpDMA and transpNO 2 and in the dose range 30–100 mg/kg body weight of …
Number of citations: 14 www.sciencedirect.com
AA Yarushkin, EM Kachaylo… - British journal of …, 2013 - Wiley Online Library
… Our results provide evidence to support the conclusion that transpDMA inhibits the gluconeogenic genes PEPCK and G6Pase through suppression of HNF4α and FOXO1 transcriptional …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.